Chiral Purity: Achiral Target vs. Enantiomerically Pure Boc-Thr(Me)-OH Analogs
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid is offered without stereochemical specification, in contrast to closely related Boc-protected 3-methoxybutanoic acid derivatives such as N-(tert-butoxycarbonyl)-O-methyl-D-threonine (CAS 544480-14-0), which is supplied with explicit (2R,3S) stereochemistry and defined asymmetric atom count . The target compound's vendor technical datasheet specifies a minimum purity of 95% but does not include chiral purity specifications, stereochemical descriptors, or enantiomeric excess values . This represents a procurement-relevant distinction: the target compound serves as an achiral or racemic scaffold suitable for applications where stereochemical purity is either not required or where diastereomer formation is managed downstream, whereas chirally defined analogs impose stereochemical constraints from the outset of synthesis .
| Evidence Dimension | Stereochemical specification in vendor documentation |
|---|---|
| Target Compound Data | No stereochemical descriptors provided; purity specification 95% |
| Comparator Or Baseline | N-(tert-Butoxycarbonyl)-O-methyl-D-threonine (CAS 544480-14-0): defined (2R,3S) stereochemistry, 2 asymmetric atoms, purity specification 97% |
| Quantified Difference | Presence vs. absence of explicit stereochemical assignment; 2% purity differential (95% vs. 97%) |
| Conditions | Vendor technical datasheet specifications |
Why This Matters
For procurement in early-stage SAR campaigns or racemic library synthesis, the achiral target compound eliminates the cost and analytical burden of maintaining stereochemical integrity, whereas chirally defined analogs are mandatory for stereospecific target engagement studies.
